molecular formula C13H13N3O3 B2874538 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034501-00-1

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2874538
CAS No.: 2034501-00-1
M. Wt: 259.265
InChI Key: LXJJBGBYMDYWCU-UHFFFAOYSA-N
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Description

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a small molecule inhibitor with the molecular formula C13H13N3O3 and a molecular weight of 259.265. This compound has shown potential in various fields of research and industry, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor in various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. As a small molecule inhibitor, it likely binds to active sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.

    Pyridazine derivatives: These compounds contain the pyridazine ring and are often used in medicinal chemistry.

Uniqueness

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is unique due to its specific combination of the furan, pyridazine, and pyrrolidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds .

Properties

IUPAC Name

furan-3-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(10-4-7-18-9-10)16-6-3-11(8-16)19-12-2-1-5-14-15-12/h1-2,4-5,7,9,11H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJJBGBYMDYWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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